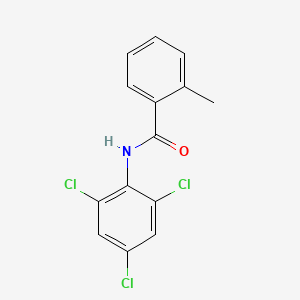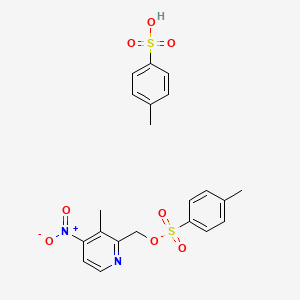
6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H15NO2 It is a member of the benzazepine family, which is characterized by a seven-membered heterocyclic ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another approach is the intramolecular alkylation of N-acyl-N-ethylaniline derivatives under Friedel-Crafts conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the structure-activity relationships of benzazepine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-Benzazepine: Another member of the benzazepine family with similar structural features.
2-Benzazepine: Differing in the position of the benzene ring attachment.
3-Benzazepine: Another isomer with distinct biological properties.
Uniqueness: 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of the carboxylic acid methyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzazepine derivatives.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 6,7,8,9-tetrahydro-1-benzazepine-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)13-9-5-4-7-10-6-2-3-8-11(10)13/h4-5,7,9H,2-3,6,8H2,1H3 |
InChI Key |
BULHBVYVQDRQJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=CC=CC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




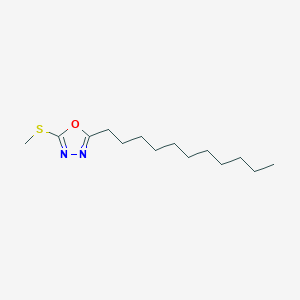

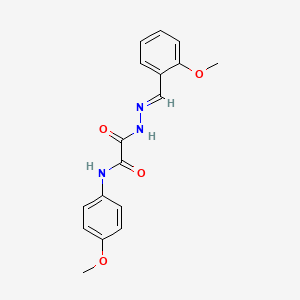


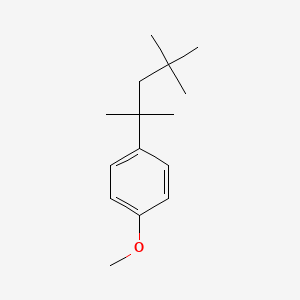
![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

